molecular formula C14H14O4 B13724087 3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid

3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid

Cat. No.: B13724087
M. Wt: 246.26 g/mol
InChI Key: BVLOYYDOKDXERE-ONEGZZNKSA-N
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Description

3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a benzofuran ring system with a hydroxy group and an isopropenyl group, along with an acrylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Pechmann condensation or the use of palladium-catalyzed cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Addition of the Isopropenyl Group: The isopropenyl group can be added via alkylation reactions, using reagents like isopropenyl bromide in the presence of a base.

    Formation of the Acrylic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isopropenyl group can undergo substitution reactions, where the double bond can be targeted for addition reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid involves its interaction with various molecular targets and pathways. The hydroxy group and the acrylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. Specific pathways involved may include oxidative stress response, inflammation pathways, and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-isopropenyl-benzofuran: Lacks the acrylic acid moiety but shares the benzofuran core structure.

    3-(6-Hydroxy-benzofuran-5-yl)-acrylic acid: Similar structure but without the isopropenyl group.

    2-Isopropenyl-3-hydroxy-benzofuran: Similar structure but with different positioning of functional groups.

Uniqueness

3-(6-Hydroxy-2-isopropenyl-2,3-dihydro-benzofuran-5-yl)-acrylic acid is unique due to the combination of the benzofuran ring, hydroxy group, isopropenyl group, and acrylic acid moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(E)-3-(6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

InChI

InChI=1S/C14H14O4/c1-8(2)12-6-10-5-9(3-4-14(16)17)11(15)7-13(10)18-12/h3-5,7,12,15H,1,6H2,2H3,(H,16,17)/b4-3+

InChI Key

BVLOYYDOKDXERE-ONEGZZNKSA-N

Isomeric SMILES

CC(=C)C1CC2=CC(=C(C=C2O1)O)/C=C/C(=O)O

Canonical SMILES

CC(=C)C1CC2=CC(=C(C=C2O1)O)C=CC(=O)O

Origin of Product

United States

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